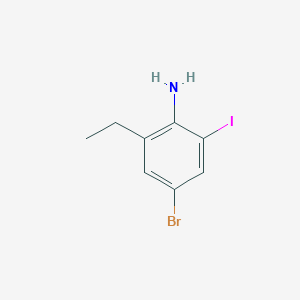

4-Bromo-2-ethyl-6-iodoaniline

Description

General Context of Multi-Halogenated Aromatic Amines in Organic Synthesis

Multi-halogenated aromatic amines are a class of organic compounds characterized by an aniline (B41778) core substituted with multiple halogen atoms. These compounds are of great interest in organic synthesis due to the diverse reactivity of the carbon-halogen bonds. rsc.org The presence of different halogens on the same aromatic ring allows for selective and sequential reactions, making them powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgrsc.org The carbon-halogen bond strength and reactivity towards cross-coupling reactions generally follow the trend I > Br > Cl > F, enabling chemists to perform reactions at one halogen site while leaving the others intact for subsequent transformations. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient and controlled construction of complex molecules.

Strategic Importance of 4-Bromo-2-ethyl-6-iodoaniline in Advanced Chemical Research

The strategic importance of 4-Bromo-2-ethyl-6-iodoaniline lies in its unique arrangement of substituents, which offers a combination of steric and electronic properties that can be exploited in advanced chemical synthesis. The presence of both an iodine and a bromine atom on the aniline ring provides two distinct reaction sites for sequential cross-coupling reactions. The more reactive carbon-iodine bond can be selectively functionalized, for example, through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, while the less reactive carbon-bromine bond remains available for a second, different coupling reaction. nih.govnih.gov

Overview of Synthetic and Application-Oriented Research Trajectories for Multi-Halogenated Anilines

Research into multi-halogenated anilines has followed several key trajectories. A primary focus has been the development of efficient and selective methods for their synthesis. This includes regioselective halogenation of anilines and the introduction of various functional groups onto the aromatic ring. byjus.com For instance, the synthesis of related compounds like 4-bromo-2-chloro-6-iodoaniline (B12088954) has been reported, often involving a multi-step process starting from a simpler aniline derivative. acs.org

In terms of applications, multi-halogenated anilines are extensively used as building blocks in medicinal chemistry. Halogenation is a common strategy to enhance the biological activity of molecules, and these compounds serve as precursors for a wide range of therapeutic agents. acs.org They are also utilized in materials science for the synthesis of organic semiconductors, dyes, and polymers, where the halogen atoms can be used to tune the electronic properties and solid-state packing of the materials. msu.eduresearchgate.net

Current Gaps and Future Research Opportunities Pertaining to 4-Bromo-2-ethyl-6-iodoaniline

Despite the clear potential of 4-Bromo-2-ethyl-6-iodoaniline, a significant research gap exists, as there is a notable lack of studies specifically focused on this compound. The synthesis, characterization, and reactivity of this molecule have not been extensively reported in the scientific literature.

This presents a number of exciting opportunities for future research. The first would be the development of a robust and efficient synthesis of 4-Bromo-2-ethyl-6-iodoaniline. A plausible route could involve the sequential halogenation of 2-ethylaniline (B167055), potentially with protection of the amino group to control the regioselectivity. libretexts.org

Once synthesized, a thorough investigation of its reactivity would be highly valuable. This would include a systematic study of the selective functionalization of the C-I and C-Br bonds in various cross-coupling reactions. The impact of the ortho-ethyl group on the reaction rates and selectivities would be of particular interest.

Finally, the synthesized derivatives of 4-Bromo-2-ethyl-6-iodoaniline could be screened for potential applications in medicinal chemistry and materials science. Given the prevalence of halogenated anilines in these fields, it is highly probable that this unique building block could lead to the discovery of novel compounds with interesting biological or physical properties. The exploration of this currently uncharacterized molecule represents a promising avenue for new discoveries in chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrIN |

|---|---|

Molecular Weight |

325.97 g/mol |

IUPAC Name |

4-bromo-2-ethyl-6-iodoaniline |

InChI |

InChI=1S/C8H9BrIN/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 |

InChI Key |

DXGAGMFBYXLUJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Ethyl 6 Iodoaniline

Rational Design of Precursors and Starting Materials

The successful synthesis of 4-bromo-2-ethyl-6-iodoaniline hinges on the logical selection of precursors and a well-thought-out strategy for introducing the substituents in the correct positions.

The most logical and common starting material for the synthesis of 4-bromo-2-ethyl-6-iodoaniline is 2-ethylaniline (B167055). This precursor already contains the desired arrangement of the amino and ethyl groups on the benzene (B151609) ring. The commercial availability of 2-ethylaniline makes it an economically viable starting point for a multi-step synthesis.

| Starting Material | Advantages | Disadvantages |

|---|---|---|

| 2-Ethylaniline | Commercially available; correct relative positioning of amino and ethyl groups. | Requires multiple subsequent halogenation steps. |

| 4-Bromo-2-ethylaniline | Simplifies the synthesis by one step. | Not as readily available as 2-ethylaniline; requires prior synthesis. |

| 1-Bromo-3-ethylbenzene | Commercially available. | Requires nitration and reduction, with potential for isomeric mixtures. |

The high reactivity of the aniline (B41778) ring, due to the strong activating effect of the amino group, presents a significant challenge in electrophilic aromatic substitution reactions like halogenation. Direct halogenation of aniline often leads to polysubstituted products. ncert.nic.in To achieve controlled monosubstitution, the activating effect of the amino group must be moderated.

A common and effective strategy is the protection of the amino group by acetylation to form an acetanilide. gauthmath.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled, stepwise introduction of substituents. gauthmath.com

A plausible synthetic route starting from 2-ethylaniline would therefore involve the following key transformations:

Protection: Acetylation of the amino group of 2-ethylaniline to form N-(2-ethylphenyl)acetamide. This is typically achieved using acetic anhydride.

Bromination: Introduction of the bromine atom. The acetamido and ethyl groups are both ortho-, para-directing. The position para to the strongly directing acetamido group is the most activated and sterically accessible, leading to the formation of N-(4-bromo-2-ethylphenyl)acetamide.

Iodination: Introduction of the iodine atom. The remaining ortho position to the acetamido group is the target for iodination.

Deprotection: Hydrolysis of the acetamido group to regenerate the amino group, yielding the final product, 4-bromo-2-ethyl-6-iodoaniline. This is typically done under acidic or basic conditions.

Strategies for Regioselective Halogenation of Aniline Rings

The regioselective introduction of two different halogens onto an aniline ring requires precise control over reaction conditions and the choice of halogenating agents.

For the synthesis of the target molecule, bromination is typically performed first on the protected 2-ethylaniline. The goal is to introduce a single bromine atom at the 4-position (para to the acetamido group). Using a reagent like N-bromosuccinimide (NBS) in a suitable solvent allows for controlled monobromination. google.com Another approach involves the use of copper(II) bromide in an ionic liquid, which has been shown to be effective for the para-bromination of unprotected anilines under mild conditions. nih.gov However, for a multi-step synthesis requiring further functionalization, the protection-bromination-deprotection sequence is often preferred for its high regioselectivity and yield.

With the 4-bromo-2-ethylacetanilide intermediate in hand, the next step is the introduction of an iodine atom at the 6-position (ortho to the acetamido group). A variety of methods exist for the ortho-iodination of activated aromatic rings. Reagents such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst, or iodine in combination with an oxidizing agent (e.g., H5IO6, H2O2) can be employed. google.comguidechem.com The choice of reagent and conditions is crucial to ensure high regioselectivity for the desired ortho-position.

An alternative and powerful strategy for introducing an iodine atom ortho to an amino group is through decarboxylative iodination. nih.gov This would involve a different synthetic route starting from an anthranilic acid derivative. For instance, one could synthesize 2-amino-3-ethyl-5-bromobenzoic acid. Treatment of this precursor with iodine and an oxidant under conditions that promote decarboxylation would lead to the formation of 4-bromo-2-ethyl-6-iodoaniline. A practical route for 2-iodoanilines has been demonstrated via a transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. rsc.org

The regiochemical outcome of the halogenation steps is governed by the directing effects of the substituents on the aromatic ring. Both the amino group (-NH2) and the ethyl group (-C2H5) are activating groups and direct incoming electrophiles to the ortho and para positions.

Amino Group (-NH2): This is a very strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. ncert.nic.in This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.

Ethyl Group (-C2H5): This is a weakly activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

In 2-ethylaniline, the directing effects of the amino and ethyl groups reinforce each other to activate the 4- and 6-positions. The amino group's influence is dominant. Direct halogenation without protection would likely lead to a mixture of products, including the 2,4,6-trihalogenated derivative. By converting the amino group to an acetamido group (-NHCOCH3), its activating strength is reduced, allowing for a more controlled, stepwise halogenation. The acetamido group still strongly directs para, facilitating the introduction of bromine at the 4-position. Subsequently, it directs the iodination to one of the remaining ortho positions (the 6-position).

Introduction of the Ethyl Substituent

The incorporation of an ethyl group onto the aniline core can be achieved through several synthetic routes. The choice of method depends on the starting materials, desired regioselectivity, and functional group compatibility. Key strategies include direct alkylation of the aromatic ring and the functionalization of a precursor group.

Direct alkylation of anilines or their precursors is a common method for introducing alkyl chains. Vapor phase aniline alkylation using alcohols like ethanol over solid acid catalysts, such as zeolites (HY, H-ZSM-5), is a well-established industrial process. researchgate.netresearchgate.net These reactions typically involve electrophilic aromatic substitution where the catalyst's acidity plays a crucial role in activating the alkylating agent. researchgate.net

For the synthesis of 2-ethylaniline derivatives, Friedel-Crafts alkylation is a primary consideration. However, this reaction has limitations when applied to anilines directly, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Furthermore, these reactions are often prone to polyalkylation and isomerization. To circumvent these issues, the amino group is often protected, for instance as an acetanilide, which moderates its activating effect and directs substitution to the ortho and para positions.

Catalytic systems using various metal complexes have also been developed for the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen auto transfer" methodology. nih.govorganic-chemistry.org While primarily focused on N-alkylation, C-alkylation can occur as a side reaction or be promoted under specific conditions.

Table 1: Comparison of Catalysts for Aniline Alkylation

| Catalyst Type | Alkylating Agent | Typical Products | Key Features |

|---|---|---|---|

| Solid Acids (e.g., Zeolites) | Alcohols (e.g., Ethanol) | N-alkylation and C-alkylation | Vapor phase, industrially relevant. researchgate.netresearchgate.net |

| Lewis Acids (e.g., AlCl₃) | Alkyl Halides, Alkenes | C-alkylation (Friedel-Crafts) | Requires protection of the amine group. |

| Ru, Ir Complexes | Alcohols | Primarily N-alkylation | High selectivity for N-alkylation via borrowing hydrogen mechanism. nih.govorganic-chemistry.org |

An alternative and often more controlled method for introducing an ethyl group involves a two-step sequence: acylation followed by reduction. This approach offers better regiochemical control and avoids the pitfalls of direct alkylation.

The process typically begins with a Friedel-Crafts acylation reaction, where an acyl group (e.g., acetyl group) is introduced onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. For an aniline derivative, the amino group would first be protected as an amide (e.g., acetanilide). The acetamido group is an ortho-, para-director, guiding the incoming acetyl group to the desired position.

Following acylation, the resulting ketone is reduced to an alkyl group. Common methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst can also be employed. youtube.com This two-step sequence provides a reliable pathway to ethyl-substituted anilines from readily available starting materials. For example, ethylbenzene can be converted to aniline through a sequence of nitration and reduction, demonstrating the principle of modifying an existing alkyl group on the ring to achieve the final product. quora.com

Palladium-Catalyzed Reactions in the Synthesis of Halogenated Anilines

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are particularly valuable for constructing complex, highly functionalized aromatic systems like polysubstituted anilines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines by allowing the coupling of aryl halides or triflates with a wide range of primary and secondary amines. wikipedia.orgnih.gov Its development provided a milder and more general alternative to classical methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

In the context of synthesizing 4-bromo-2-ethyl-6-iodoaniline, the Buchwald-Hartwig reaction would be a key step, likely used to introduce the amine (NH₂) functionality at a late stage. A plausible precursor would be 1,5-dibromo-3-ethyl-2-iodobenzene or a similar polyhalogenated aromatic compound. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand (such as XPhos, SPhos, or BrettPhos), and a base (like sodium tert-butoxide). youtube.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands developed by the Buchwald group dramatically improving reaction efficiency and substrate scope. youtube.comnih.gov The reaction has been shown to be compatible with various functional groups, including azido groups, making it versatile for complex molecule synthesis. nih.gov

Table 2: Generations of Buchwald-Hartwig Catalyst Systems

| Generation | Typical Ligands | Coupling Partners | Key Advancements |

|---|---|---|---|

| First Generation | Basic Triarylphosphines | Aryl Bromides, Amines | Established the initial scope of the reaction. wikipedia.org |

| Bidentate Ligands | BINAP, DPPF | Aryl Iodides/Triflates, Primary Amines | Improved rates and yields, extension to primary amines. wikipedia.org |

| Sterically Hindered Ligands | Buchwald Ligands (XPhos, etc.) | Aryl Chlorides, Wide range of amines | Enabled coupling of less reactive aryl chlorides under milder conditions. youtube.com |

| Fourth Generation | CPhos | Azidoaryl Iodides | Compatibility with sensitive functional groups like azides. nih.gov |

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are fundamental for constructing the carbon skeleton of complex precursors. uva.nlunimib.it These methods allow for the regioselective formation of C-C bonds, enabling the assembly of the substituted aromatic ring before the introduction of the amine.

For instance, a Suzuki coupling could be used to introduce the ethyl group by reacting an aryl halide (e.g., 1,3-dibromo-5-iodo-nitrobenzene) with ethylboronic acid. Alternatively, a Stille coupling could employ an organostannane reagent. nih.gov These cross-coupling strategies provide a modular approach to the synthesis, where different fragments of the final molecule can be prepared separately and then joined together. nih.gov

Researchers have developed methods for the para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand catalytic system, which offers a more direct functionalization route, reducing the number of synthetic steps. uva.nl Similarly, palladium-catalyzed ortho-halogenation of arylnitriles, using the cyano group as a directing group, demonstrates the power of these methods for precise functionalization of C-H bonds. acs.org

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of a molecule with multiple substituents like 4-bromo-2-ethyl-6-iodoaniline is a classic problem in multi-step synthesis. libretexts.orgmedium.com The strategy must carefully consider the directing effects of the substituents at each stage to ensure the correct final arrangement.

A linear synthesis might start from a simple, commercially available aniline, such as 4-bromoaniline. A potential sequence could be:

Protection: The amino group of 4-bromoaniline is protected as an acetanilide to moderate its reactivity and directing ability.

Acylation: A Friedel-Crafts acylation introduces an acetyl group ortho to the directing acetamido group.

Reduction: The acetyl group is reduced to an ethyl group.

Iodination: The ring is iodinated. The strong ortho-, para-directing effects of the acetamido and ethyl groups, combined with the deactivating ortho-, para-directing effect of the bromine, would need to be carefully managed to achieve iodination at the desired C6 position.

Deprotection: The protecting group is removed to reveal the final aniline. researchgate.net

Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethyl 6 Iodoaniline

Reactivity of the Amine Functional Group

The aniline (B41778) moiety in 4-Bromo-2-ethyl-6-iodoaniline serves as a versatile handle for a range of chemical modifications. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.

The primary amine group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with various electrophilic reagents to form stable amide and sulfonamide derivatives.

Acylation: In the presence of a base, the amine group readily attacks acylating agents such as acyl chlorides or anhydrides. This reaction converts the aniline into a more complex amide, a common transformation for installing protecting groups or building larger molecular scaffolds.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. This functional group is a key feature in many pharmaceutical compounds.

These transformations are fundamental in organic synthesis for modifying the electronic properties of the aromatic ring or for use as protecting groups during subsequent reactions involving the halogen atoms. The general schemes for these reactions are presented below.

Table 1: Representative Nucleophilic Transformations of the Amine Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Base | N-(4-Bromo-2-ethyl-6-iodophenyl)acetamide |

| Sulfonamidation | p-Toluenesulfonyl chloride (TsCl) / Base | N-(4-Bromo-2-ethyl-6-iodophenyl)-4-methylbenzenesulfonamide |

The amine group can be transformed into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups. The process begins with diazotization, typically involving the reaction of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to prevent decomposition of the resulting diazonium salt.

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by various substituents. A key transformation is reductive deamination, where the amino group is ultimately replaced by a hydrogen atom. This can be achieved by treating the diazonium salt with a reducing agent. For instance, the deamination of the closely related compound 4-bromo-2-chloro-6-iodoaniline (B12088954) has been effectively carried out using isoamyl nitrite in N,N-dimethylformamide (DMF). scribd.comresearchgate.net This two-step sequence provides a method for the strategic removal of the amine after it has fulfilled its synthetic role, for example, in directing the positions of other substituents. This reaction could potentially lead to the formation of 1-Bromo-3-ethyl-5-iodobenzene from the title compound.

Chemoselective Transformations of Halogen Substituents

The presence of both bromine and iodine on the same aromatic ring offers the opportunity for selective functionalization through modern cross-coupling reactions. This selectivity is governed by the inherent differences in the reactivity of the carbon-halogen bonds.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity of aryl halides in this step follows the general trend: C-I > C-Br >> C-Cl. fishersci.es This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This reactivity difference allows for highly chemoselective reactions on polyhalogenated substrates. uwindsor.ca For 4-Bromo-2-ethyl-6-iodoaniline, the palladium catalyst will selectively undergo oxidative addition with the C-I bond at the C-6 position under carefully controlled conditions, leaving the C-Br bond at the C-4 position untouched. wikipedia.orgresearchgate.net This enables the stepwise functionalization of the molecule, where the iodo-position is reacted first, followed by a subsequent, typically more forcing, reaction at the bromo-position.

The differential reactivity of the C-I and C-Br bonds is widely exploited in palladium-catalyzed reactions to form new carbon-carbon bonds selectively at the C-6 position.

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.esnih.gov For 4-Bromo-2-ethyl-6-iodoaniline, a Suzuki-Miyaura coupling would selectively occur at the C-6 position to yield a 3-aryl-4-bromo-2-ethylaniline derivative. researchgate.netnih.gov

Sonogashira Reaction: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgwalisongo.ac.id This reaction is highly effective for aryl iodides and can be performed under mild conditions, allowing for the selective synthesis of 6-alkynyl-4-bromo-2-ethylaniline derivatives. beilstein-journals.orgrsc.org

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. uwindsor.catandfonline.com The reaction with an alkene like styrene (B11656) or an acrylate (B77674) would proceed selectively at the C-I bond to introduce a vinyl group at the C-6 position. rsc.org

Table 2: Chemoselective Palladium-Catalyzed C-C Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Predicted Product Structure (R = Aryl, Alkynyl, Vinyl) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 6-R-4-Bromo-2-ethylaniline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-(R-C≡C)-4-Bromo-2-ethylaniline |

| Heck | R-CH=CH₂ | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 6-(R-CH=CH)-4-Bromo-2-ethylaniline |

The principle of chemoselectivity also extends to the formation of carbon-heteroatom bonds, most notably through Buchwald-Hartwig amination and related coupling reactions. These methods allow for the introduction of nitrogen, oxygen, or sulfur nucleophiles at the aryl halide position.

C-N Coupling: The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. This reaction can be performed selectively at the C-6 iodo position of 4-Bromo-2-ethyl-6-iodoaniline to introduce a new amino substituent, which is a valuable strategy for synthesizing complex diamines or N-aryl heterocycles. acs.org

C-O Coupling: In a similar fashion, phenols or alcohols can be coupled with aryl halides to form diaryl ethers or alkyl aryl ethers. This transformation would selectively occur at the C-6 position to yield a 6-aryloxy or 6-alkoxy derivative. acs.org

C-S Coupling: Thiols can also be used as coupling partners to form aryl thioethers. The selective reaction at the C-6 position provides a route to various sulfur-containing aromatic compounds. acs.org

These reactions typically require a palladium catalyst with specialized phosphine (B1218219) ligands and a suitable base to proceed efficiently.

Table 3: Chemoselective Palladium-Catalyzed C-Heteroatom Coupling Reactions

| Bond Formed | Nucleophile Example | Typical Catalyst/Ligand/Base | Predicted Product Structure (Nu = Nucleophile) |

|---|---|---|---|

| C-N | R₂NH (Amine) | Pd₂(dba)₃ / BINAP / NaOtBu | 6-(R₂N)-4-Bromo-2-ethylaniline |

| C-O | R-OH (Phenol/Alcohol) | Pd(OAc)₂ / XPhos / K₃PO₄ | 6-(R-O)-4-Bromo-2-ethylaniline |

| C-S | R-SH (Thiol) | Pd(OAc)₂ / DPEPhos / K₂CO₃ | 6-(R-S)-4-Bromo-2-ethylaniline |

Electrophilic Aromatic Substitution Patterns and Control of Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the directing effects of the substituents already present. wikipedia.org In 4-bromo-2-ethyl-6-iodoaniline, the aromatic ring has four substituents: an amino (-NH₂), an ethyl (-CH₂CH₃), a bromo (-Br), and an iodo (-I) group, leaving only positions 3 and 5 available for substitution.

The directing influence of these groups is as follows:

Amino (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance (+M effect). wikipedia.org

Ethyl (-CH₂CH₃): A weakly activating group and an ortho, para-director through an inductive effect (+I effect). wikipedia.org

Halogens (-Br, -I): Deactivating groups due to their strong electron-withdrawing inductive effect (-I), but are ortho, para-directing because of electron donation through resonance (+M effect). masterorganicchemistry.com

In the case of 4-bromo-2-ethyl-6-iodoaniline, the positions ortho (2 and 6) and para (4) to the highly activating amino group are already occupied. This significantly constrains the possible outcomes of electrophilic substitution. The reaction must occur at one of the remaining meta positions (3 or 5) relative to the amino group.

Control of regioselectivity between positions 3 and 5 is governed by the combined influence of all four substituents. The amino group, being the strongest activator, enriches the entire ring with electrons, but its directing effects are blocked. The secondary directing effects of the ethyl, bromo, and iodo groups then become crucial. Both the ethyl group at C2 and the bromo group at C4 direct incoming electrophiles to position 3 (ortho to the ethyl group and meta to the bromo group) and position 5 (para to the ethyl group and ortho to the bromo group). The iodo group at C6 directs towards position 5 (meta to the iodo group).

However, the overwhelming factor is the steric hindrance imposed by the ortho substituents (-CH₂CH₃ and -I). The sheer size of the iodine atom and the bulk of the ethyl group severely impede the approach of an electrophile to the adjacent positions, particularly position 3, which is flanked by the ethyl group, and position 5, which is adjacent to the very large iodine atom. Therefore, further electrophilic aromatic substitution on this molecule is expected to be exceptionally difficult and require harsh reaction conditions. If substitution were to occur, it would likely be slow and potentially unselective between the two available sites, with the specific outcome depending heavily on the size of the incoming electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Bromo-2-ethyl-6-iodoaniline This table presents a predictive analysis, as experimental data for these specific reactions are not readily available in published literature. The reactions are expected to be very low-yielding due to steric hindrance and ring deactivation by halogens.

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-bromo-2-ethyl-6-iodoaniline and/or 5-Nitro-4-bromo-2-ethyl-6-iodoaniline | Substitution is directed to the only available positions. The distribution would depend on the subtle balance of electronic effects and steric hindrance from the adjacent groups. |

| Halogenation | Br₂ / FeBr₃ | No reaction or very low yield | The ring is already heavily halogenated and sterically hindered, making further bromination unlikely under standard conditions. |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfonyl-4-bromo-2-ethyl-6-iodoaniline and/or 5-Sulfonyl-4-bromo-2-ethyl-6-iodoaniline | The SO₃ electrophile is very bulky, exacerbating the steric hindrance. The reaction is likely reversible. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | No reaction | The amino group is a strong Lewis base and will coordinate with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. This is a general limitation for anilines in Friedel-Crafts reactions. |

Influence of Steric and Electronic Effects of Ethyl and Halogen Substituents on Reaction Pathways

The reaction pathways of 4-bromo-2-ethyl-6-iodoaniline are profoundly influenced by the steric and electronic characteristics of its substituents.

Steric Effects: Steric hindrance is a critical factor for this molecule. The substituents at positions 2 and 6, ortho to the amino group, create a crowded environment. The iodine atom is one of the largest non-metallic elements, and its van der Waals radius significantly obstructs the adjacent C5 position and the amino group itself. The ethyl group at C2, while smaller than iodine, is not linear and its free rotation creates a substantial steric barrier on its side of the molecule, shielding the C3 position. This steric crowding can force the amino group out of the plane of the benzene ring, which would reduce the orbital overlap necessary for its activating resonance effect, thereby further deactivating the ring towards electrophilic attack.

In other reaction types, such as transition-metal-catalyzed cross-coupling, these effects are also paramount. The different carbon-halogen bond strengths (C-I < C-Br) allow for selective reactions. The C-I bond is weaker and more reactive, making it the preferential site for oxidative addition in catalytic cycles like those of Suzuki, Heck, or Sonogashira reactions. ub.edu The steric bulk around the C-I bond would influence the rate of this step.

Table 2: Properties of Substituents on the Aniline Ring This table summarizes key electronic and steric parameters for the substituents, which collectively determine the molecule's reactivity.

| Substituent | Formula | Electronic Effect | van der Waals Radius (Å) | Notes |

| Amino | -NH₂ | Strong Activator (+M >> -I) | 1.55 | Powerful ortho, para-director. Its activating effect can be diminished by steric inhibition of resonance. |

| Ethyl | -CH₂CH₃ | Weak Activator (+I) | ~2.0 (group radius) | Weak ortho, para-director. Contributes significant steric bulk. |

| Bromo | -Br | Deactivator (-I > +M) | 1.85 | ortho, para-director. Contributes to ring deactivation. |

| Iodo | -I | Deactivator (-I > +M) | 1.98 | ortho, para-director. The most sterically demanding group on the ring and the most reactive site for many cross-coupling reactions. |

Reaction Kinetics and Mechanistic Pathways Elucidation

Detailed experimental kinetic studies specifically on 4-bromo-2-ethyl-6-iodoaniline are not widely available in the literature, likely due to its complexity and limited synthetic applications. However, its mechanistic pathways can be elucidated based on established principles of physical organic chemistry.

Electrophilic Aromatic Substitution Mechanism: The generally accepted mechanism for EAS involves a two-step process. First, the aromatic ring's π-electrons attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the ring's aromaticity.

For 4-bromo-2-ethyl-6-iodoaniline, the rate of the first step would be significantly retarded compared to aniline or even toluene. This is due to two primary factors:

Ring Deactivation: The cumulative inductive effect of the two halogen atoms reduces the ring's electron density, making it less nucleophilic and thus less reactive towards electrophiles.

Steric Hindrance: The bulky ortho substituents (ethyl and iodo) hinder the approach of the electrophile and may also destabilize the resulting arenium ion intermediate. The transition state leading to the arenium ion would be high in energy due to this steric strain.

Kinetic investigations would likely show no significant deuterium (B1214612) isotope effect, confirming that the C-H bond cleavage is not the rate-determining step. masterorganicchemistry.com

Cross-Coupling Reaction Pathways: A more synthetically viable reaction pathway for this molecule involves transition-metal-catalyzed cross-coupling. The mechanism for a reaction like a Suzuki coupling would proceed via a well-established catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex would preferentially react with the weaker C-I bond over the C-Br bond. This involves the insertion of the palladium into the C-I bond to form an arylpalladium(II) iodide complex. The rate of this step is sensitive to the steric environment around the iodine.

Transmetalation: The organoboron reagent (in a Suzuki reaction) would transfer its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The kinetics of such a process would be complex, depending on the concentrations of the substrate, catalyst, base, and coupling partner. The clear difference in reactivity between the C-I and C-Br bonds provides a powerful tool for sequential, regioselective functionalization of the molecule.

Applications of 4 Bromo 2 Ethyl 6 Iodoaniline As a Versatile Synthetic Building Block

Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

The unique arrangement of iodo, amino, and bromo groups on the aniline (B41778) ring makes 4-Bromo-2-ethyl-6-iodoaniline an excellent precursor for the synthesis of various nitrogen-containing heterocycles. The ortho-iodoaniline moiety is particularly well-suited for cyclization reactions that form fused ring systems.

The indole (B1671886) nucleus is a fundamental structural motif in a vast number of natural products and pharmaceuticals. ub.edu The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction, is a premier method for constructing 2,3-disubstituted indoles from o-iodoanilines and internal alkynes. ub.eduwikipedia.org Given its o-iodoaniline structure, 4-Bromo-2-ethyl-6-iodoaniline is an ideal substrate for this transformation.

The reaction mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by coordination and regioselective insertion of the alkyne. wikipedia.org Subsequent intramolecular attack by the aniline nitrogen and reductive elimination yields the indole ring. The Larock method is known for its tolerance of various functional groups, and the presence of the bromo and ethyl groups on the aniline ring is expected to be compatible with the reaction conditions, leading to the formation of highly functionalized 5-bromo-7-ethylindoles. nih.gov

A general scheme for this application is shown below:

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| 4-Bromo-2-ethyl-6-iodoaniline | Disubstituted Alkyne | Pd(OAc)₂, K₂CO₃, LiCl | 2,3,5,7-Tetrasubstituted Indole | ub.eduwikipedia.org |

| Substituted o-Iodoaniline | Alkynyl-dimethylsilyl ether | Pd Catalyst | 3-Substituted Indole-2-silanol | ub.edunih.gov |

| o-Bromoaniline | Internal Alkyne | Pd[P(tBu)₃]₂, Cy₂NMe | 2,3-Disubstituted Indole | nih.gov |

This method's versatility allows for the introduction of a wide array of substituents at the 2- and 3-positions of the indole core, depending on the alkyne used. Furthermore, modifications of the Larock protocol have been developed to utilize o-bromoanilines, often requiring more specialized phosphine (B1218219) ligands and higher temperatures. nih.gov The higher reactivity of the C-I bond in 4-Bromo-2-ethyl-6-iodoaniline makes it amenable to milder Larock conditions. Other palladium-catalyzed methods, such as the Sonogashira coupling of the o-iodoaniline with a terminal alkyne followed by a base-catalyzed cyclization, also provide a reliable route to 2-substituted indoles. researchgate.net

The quinolone and 2-quinolone skeletons are core structures in many biologically active compounds and pharmaceuticals. Palladium-catalyzed reactions offer efficient pathways to these frameworks starting from o-iodoanilines. One prominent method is the palladium-catalyzed carbonylative annulation, where an o-iodoaniline reacts with an internal alkyne and carbon monoxide (CO) to produce 3,4-disubstituted 2-quinolones. nih.govacs.org

This process is highly effective when the aniline nitrogen is substituted (e.g., with an acetyl or sulfonyl group), and this substituent is often cleaved during the reaction. acs.orgrsc.org The reaction of 4-Bromo-2-ethyl-6-iodoaniline (or its N-protected form) under these conditions would be expected to yield 5-bromo-7-ethyl-2-quinolone derivatives.

Another powerful strategy is the Heck reaction between an o-iodoaniline and an α,β-unsaturated carbonyl compound, which, followed by cyclization, affords 3-substituted quinolin-2(1H)-ones. nih.gov The reaction conditions typically involve a palladium catalyst like Pd(OAc)₂ with a phosphine ligand.

The table below summarizes potential palladium-catalyzed routes to quinolones using an o-iodoaniline substrate.

| Reaction Type | Substrates | Catalyst/Reagents | Product | Ref. |

| Carbonylative Annulation | N-Substituted o-Iodoaniline, Internal Alkyne, CO | Pd Catalyst | 3,4-Disubstituted 2-Quinolone | nih.govacs.org |

| Heck Coupling/Cyclization | o-Iodoaniline, α,β-Unsaturated Ester | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted Quinolin-2(1H)-one | nih.gov |

| Carbonylative Cyclization | o-Iodoaniline, Phenylacetylene, CO | Pd Catalyst, Base | 4-Phenyl-2-quinolone | researchgate.net |

These methods demonstrate the potential of 4-Bromo-2-ethyl-6-iodoaniline as a starting material for generating complex quinolone libraries, where the ethyl group provides a lipophilic anchor and the bromo substituent remains available for further synthetic modifications.

The synthetic utility of 4-Bromo-2-ethyl-6-iodoaniline extends beyond indoles and quinolones to a broader range of nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org The presence of three distinct reactive sites—the nucleophilic amine and two different aryl halides—enables a multitude of tandem and multicomponent reactions. mit.edu

Palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, Suzuki, and Buchwald-Hartwig aminations can be performed selectively at either the C-I or C-Br position. The C-I bond is significantly more reactive, allowing for initial functionalization at the C6 position while leaving the C-Br bond at the C4 position intact for subsequent transformations. nih.govacs.org

For example, a Sonogashira coupling of 4-Bromo-2-ethyl-6-iodoaniline with a terminal alkyne can install an alkynyl side chain ortho to the amino group. rsc.orgresearchgate.net This intermediate is primed for subsequent intramolecular cyclization, initiated by various reagents, to form different heterocyclic systems. Electrophilic cyclization of the resulting 2-(1-alkynyl)aniline with iodine, for instance, can lead back to indole structures, specifically 3-iodoindoles. bohrium.com Alternatively, different cyclization strategies could yield other fused systems. This stepwise functionalization approach is a cornerstone of modern heterocyclic synthesis, providing access to complex molecules with precise control over substituent placement. tandfonline.com

Precursor for Advanced Functional Materials

The combination of reactive halogen sites and a modifiable aniline group makes 4-Bromo-2-ethyl-6-iodoaniline an attractive monomer for the synthesis of advanced functional materials, particularly for applications in organic electronics.

Conjugated polymers are the active materials in many organic electronic devices. They are typically synthesized via transition metal-catalyzed cross-coupling polymerizations, such as Suzuki or Stille reactions, which link aromatic monomers into a long, π-conjugated chain. usask.camdpi.com Dihalogenated aromatic compounds are essential monomers for these polymerizations.

4-Bromo-2-ethyl-6-iodoaniline serves as an AB-type dihalo-monomer, where the differential reactivity of the C-I and C-Br bonds can be harnessed. Suzuki-Miyaura catalyst-transfer polymerization (SCTP) is a powerful method for creating well-defined conjugated polymers. researchgate.net One could envision a polymerization strategy where the more reactive C-I bond is selectively coupled with a bis(boronic ester) comonomer, followed by a second polymerization step involving the C-Br bond to create complex block copolymers. The aniline nitrogen can be functionalized to further tune the electronic properties and solubility of the polymer, while the ethyl group enhances processability. This approach allows for the creation of donor-acceptor (D-A) polymers, where the aniline unit could serve as the electron-donating block, a key design principle for many high-performance organic electronic materials. taylorfrancis.com

The same cross-coupling reactions used for polymerization can be employed to synthesize discrete, small-molecule functional materials for optoelectronic devices. taylorfrancis.com By coupling 4-Bromo-2-ethyl-6-iodoaniline with various aryl boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or other aromatic systems, a wide range of π-conjugated molecules can be accessed. researchgate.netmdpi.com

These molecules can be designed as:

Emitters for Organic Light-Emitting Diodes (OLEDs): By attaching suitable chromophoric units, novel fluorescent or phosphorescent emitters can be synthesized. The twisted structure induced by the ortho-ethyl group could be beneficial for achieving high quantum efficiencies in certain emitter designs.

Host Materials for OLEDs: Star-shaped molecules, which can be synthesized by coupling multiple units of the aniline derivative to a central core, are often used as host materials in phosphorescent OLEDs. nih.gov

Donor Materials for Organic Solar Cells (OSCs): The electron-rich nature of the aniline moiety makes it a suitable building block for donor materials in OSCs. Coupling it with electron-accepting units would create D-A molecules with tailored absorption spectra and energy levels for efficient charge separation.

The synthetic flexibility offered by 4-Bromo-2-ethyl-6-iodoaniline allows for systematic tuning of the optoelectronic properties (e.g., bandgap, fluorescence quantum yield, charge carrier mobility) of the resulting molecules, making it a valuable platform for developing new materials for next-generation electronic devices. arxiv.org

Role in the Formation of Self-Assembled Molecular Architectures

The unique substitution pattern of 4-bromo-2-ethyl-6-iodoaniline makes it a prime candidate for constructing complex, ordered structures through self-assembly. This process relies on non-covalent interactions, such as hydrogen and halogen bonds, to guide molecules into specific arrangements.

Key Structural Features for Self-Assembly:

Halogen Bonding: The presence of both bromine and iodine atoms on the aniline ring is significant. Halogen atoms, particularly iodine and bromine, can act as halogen bond donors. This occurs due to a region of positive electrostatic potential, known as a σ-hole, which forms on the halogen atom opposite to the covalent bond connecting it to the ring. beilstein-journals.orgmdpi.com This positive region can interact favorably with electron-rich atoms (halogen bond acceptors) like oxygen or nitrogen on adjacent molecules. beilstein-journals.orgmdpi.com The differing sizes and polarizabilities of bromine and iodine allow for tunable and potentially orthogonal interactions within a single molecular system.

Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. The two hydrogen atoms can form strong directional bonds with electronegative atoms on neighboring molecules, further directing the crystal packing and stabilizing the resulting architecture. researchgate.netsci-hub.st

Steric Influence: The ortho-ethyl and ortho-iodo substituents provide significant steric hindrance around the amine group. This bulkiness influences the planarity of the molecule and dictates the possible angles of approach for interacting molecules, leading to more predictable and well-defined three-dimensional structures.

While specific studies detailing the self-assembly of 4-bromo-2-ethyl-6-iodoaniline are not prevalent in the reviewed literature, the principles are well-established with similar multi-halogenated compounds. For instance, studies on other dihaloanilines demonstrate the critical role of halogen···halogen and hydrogen bonding interactions in dictating their solid-state packing. researchgate.net Analogous molecules, like 4-bromo-2,6-difluoroaniline, are recognized as versatile building blocks for self-assembled molecular architectures, where halogen bonding and other interactions can be used to create photo-switchable structures. ossila.com

Table 1: Potential Non-Covalent Interactions Involving 4-Bromo-2-ethyl-6-iodoaniline

| Interaction Type | Donor Group | Acceptor Group (on adjacent molecule) | Significance in Self-Assembly |

|---|---|---|---|

| Halogen Bond | C-I | N, O, Br, I, or π-system | Strong, directional interaction guiding molecular packing. mdpi.com |

| Halogen Bond | C-Br | N, O, I, Br, or π-system | Provides secondary directional control. mdpi.com |

| Hydrogen Bond | N-H | N, O, or Halogen atoms | Key interaction for forming extended networks. |

| π-π Stacking | Aniline Ring | Aniline Ring | Contributes to the overall stability of the assembly. |

Exploration in Medicinal Chemistry and Agrochemical Lead Compound Synthesis (Conceptual)

Substituted anilines are foundational motifs in the development of pharmaceuticals and agrochemicals. researchgate.netvilniustech.ltresearchgate.net Although direct biological applications of 4-bromo-2-ethyl-6-iodoaniline have not been reported, its structural features suggest conceptual utility as a scaffold or intermediate for creating new bioactive compounds.

The introduction of halogens into a drug candidate can significantly modify its physicochemical properties. mdpi.comanalis.com.my Halogen atoms, particularly bromine and iodine, can increase lipophilicity, which may enhance the molecule's ability to cross cell membranes. acs.org Furthermore, halogen atoms can form halogen bonds with biological targets like proteins and enzymes, potentially increasing binding affinity and selectivity. analis.com.mymdpi.com

Structure-Activity Relationship (SAR) Insights:

Bioactivity of Halogenated Anilines: Research on other halogenated compounds shows their potential. For example, derivatives of 2-bromo-6-iodo-4-(trifluoromethoxy)aniline (B1597822) are explored for their ability to inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which is relevant in cancer research. Similarly, aniline derivatives are used as precursors for insecticides and other agrochemicals. google.com Triazene derivatives synthesized from halogenated anilines have shown promising antibacterial activity, which is attributed to the lipophilic character of the halogen and its ability to form halogen bonds with protein-ligand binding sites. analis.com.my

Synergistic Effects: The combination of different halogens can be advantageous. For instance, in a series of kinase inhibitors, halogen substitution was found to modulate potency, solubility, and protein binding. bohrium.com The presence of both bromo and iodo groups on the 4-bromo-2-ethyl-6-iodoaniline scaffold offers a unique opportunity to explore these synergistic effects in drug design. The ethyl group further adds a lipophilic component that can interact with hydrophobic pockets in target proteins.

Table 2: Conceptual Physicochemical Properties and Their Relevance

| Property | Contribution from Substituents | Potential Biological Impact |

|---|---|---|

| Lipophilicity (LogP) | Increased by -Br, -I, and -ethyl groups. | May improve membrane permeability and access to intracellular targets. acs.org |

| Metabolic Stability | Halogenation can block sites of metabolic oxidation. | Can increase the half-life of a potential drug. |

| Target Binding | -I and -Br can act as halogen bond donors; -NH₂ as H-bond donor. | Can enhance binding affinity and selectivity to target proteins/enzymes. mdpi.com |

| Molecular Size/Shape | Ortho-ethyl and -iodo groups create a specific 3D conformation. | Influences fit into the binding site of a biological target. mdpi.com |

Contributions to Material Science Beyond Electronic Applications

Beyond its potential in life sciences, the structural characteristics of 4-bromo-2-ethyl-6-iodoaniline make it a candidate for applications in material science, particularly in the synthesis of specialized polymers. yufenggp.com

Anilines are well-known monomers for producing polymers like polyaniline, which is a conductive polymer. researchgate.net While polyaniline is primarily studied for electronic applications, the principles of polymerization can be extended to create materials with other functionalities. The high halogen content of 4-bromo-2-ethyl-6-iodoaniline could be leveraged to create polymers with high refractive indices or enhanced thermal stability and flame retardancy.

The reactivity of the different positions on the aniline ring allows for its use as a cross-linking agent or as a monomer in step-growth polymerization. The amine functionality can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxides, or polyureas, respectively. yufenggp.com The bromo and iodo substituents offer sites for post-polymerization modification via cross-coupling reactions, allowing for the grafting of other functional groups onto the polymer backbone. This could be used to create materials for catalytic applications, such as nanoreactors where catalysts are confined within a polymer matrix. academie-sciences.fr

While specific polymers derived from 4-bromo-2-ethyl-6-iodoaniline are not documented in the searched literature, the versatility of the aniline scaffold in polymer chemistry is widely established. vilniustech.lt The unique combination of reactive sites on this molecule provides a platform for designing novel polymeric materials with tailored properties for non-electronic applications.

Advanced Characterization and Computational Studies of 4 Bromo 2 Ethyl 6 Iodoaniline and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By interacting with molecules in different ways, various spectroscopic methods provide complementary pieces of information that, when combined, allow for an unambiguous determination of the molecular architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4-Bromo-2-ethyl-6-iodoaniline, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the protons of the ethyl group. The aromatic region would likely show two doublets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, iodo, ethyl, and amino substituents. The ethyl group would present as a quartet for the methylene (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH3) protons, resulting from coupling with the methylene protons.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a distinct signal. For 4-Bromo-2-ethyl-6-iodoaniline, one would expect to see signals for the six aromatic carbons, with their chemical shifts significantly affected by the attached halogens, the amino group, and the ethyl group. The carbons of the ethyl group would also produce two distinct signals. The predictable chemical shift ranges for these functional groups aid in the assignment of each peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Bromo-2-ethyl-6-iodoaniline

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | 6.5 - 8.0 | Doublet |

| -NH₂ | ¹H | 3.5 - 5.0 | Broad Singlet |

| -CH₂- | ¹H | 2.5 - 3.0 | Quartet |

| -CH₃ | ¹H | 1.0 - 1.5 | Triplet |

| Aromatic C | ¹³C | 100 - 150 | Singlet |

| -CH₂- | ¹³C | 20 - 30 | Singlet |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of 4-Bromo-2-ethyl-6-iodoaniline, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-Br and C-I stretching vibrations would be found in the fingerprint region, at lower wavenumbers, typically below 700 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring can also provide information about the substitution pattern. For a related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), N-H stretching bands were observed at 3407.5 cm⁻¹ and 3312.8 cm⁻¹ harricksci.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. For aniline (B41778) and its derivatives, characteristic Raman bands are observed for the aromatic C-C stretching deformations and the C-N stretching mode researchgate.net. The symmetric vibrations of the C-Br and C-I bonds would also be expected to give rise to distinct Raman signals.

Table 2: Expected Vibrational Frequencies for 4-Bromo-2-ethyl-6-iodoaniline

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Strong |

| -NH₂ | N-H Bend | 1590 - 1650 | Moderate |

| C-N | C-N Stretch | 1250 - 1350 | Moderate |

| C-Br | C-Br Stretch | 500 - 600 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For 4-Bromo-2-ethyl-6-iodoaniline (C₈H₉BrIN), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity libretexts.orgtutorchase.com. The presence of iodine (¹²⁷I), which is monoisotopic, will not contribute to this isotopic pattern but will significantly influence the mass of the fragments.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the C-N bond. For 4-Bromo-2-ethyl-6-iodoaniline, fragmentation could also involve the loss of the ethyl group, or the halogen atoms. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing highly accurate mass measurements of the molecular ion and its fragments.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Furthermore, the crystal packing can be analyzed to understand the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino group and halogen bonding involving the bromine and iodine atoms. These interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility. While a crystal structure for the exact title compound is not available, studies on related halogenated anilines, such as 4-bromo-2-chloroaniline, have shown the presence of intermolecular N—H···N and N—H···Br hydrogen bonds that stabilize the crystal lattice researchgate.netresearchgate.net. The strength of halogen···halogen interactions generally increases with the size and polarizability of the halogen atom, suggesting that I···I or I···Br interactions could also be significant in the crystal packing of 4-Bromo-2-ethyl-6-iodoaniline acs.org.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For 4-Bromo-2-ethyl-6-iodoaniline, TLC would be used during its synthesis to determine when the starting materials have been consumed and the product has formed chemicalbook.com. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be effectively monitored.

Column Chromatography: This technique is widely used for the purification of organic compounds. A crude sample of 4-Bromo-2-ethyl-6-iodoaniline can be purified by passing it through a column packed with a stationary phase (e.g., silica gel) and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) chemicalbook.com. Fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of compounds with high resolution. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for assessing the purity of 4-Bromo-2-ethyl-6-iodoaniline. A UV detector would be appropriate for detecting the analyte as it elutes from the column. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent technique for purity assessment. 4-Bromo-2-ethyl-6-iodoaniline, being an aniline derivative, may be amenable to GC analysis, possibly after derivatization to increase its volatility. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components of a sample.

Computational Chemistry Approaches for Predicting Reactivity and Molecular Properties

Computational chemistry provides a theoretical framework to predict and understand the properties and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties for 4-Bromo-2-ethyl-6-iodoaniline.

Molecular Geometry Optimization: Computational methods can be used to determine the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. This can provide predictions of bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties and Reactivity: The electronic properties of 4-Bromo-2-ethyl-6-iodoaniline, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map can be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity towards other chemical species. Such computational studies have been applied to other substituted anilines to predict their metabolic fate and reactivity nih.govmdpi.com. For instance, the calculated physicochemical properties can be used to develop quantitative structure-activity relationship (QSAR) models.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties like molecular orbital energies, charge distribution, and reactivity, offering deep insights into a compound's chemical behavior without the need for laboratory experiments. For a molecule like 4-Bromo-2-ethyl-6-iodoaniline, DFT calculations are invaluable for understanding how the interplay of the electron-donating amino and ethyl groups, and the electron-withdrawing bromo and iodo substituents, dictates its electronic properties.

Electronic Structure Analysis: A primary application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

DFT calculations also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.net In 4-Bromo-2-ethyl-6-iodoaniline, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atom of the aniline group and the halogen atoms due to their lone pairs of electrons, and positive potential (electron-poor regions) around the hydrogen atoms of the amino group. researchgate.net This information is critical for predicting sites susceptible to electrophilic and nucleophilic attack.

Reaction Pathway Prediction: DFT can be employed to model potential reaction pathways by calculating the energies of reactants, transition states, and products. chemicalbook.com This allows researchers to predict the feasibility and kinetics of various reactions involving 4-Bromo-2-ethyl-6-iodoaniline, such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. By mapping the potential energy surface, the most energetically favorable reaction routes can be identified, guiding synthetic efforts. chemicalbook.com

Below is an illustrative table representing the type of data that would be generated from DFT calculations for 4-Bromo-2-ethyl-6-iodoaniline.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

| Mulliken Charge on N | -0.6 e | Quantifies the partial charge on the nitrogen atom. |

| Mulliken Charge on Br | -0.2 e | Quantifies the partial charge on the bromine atom. |

| Mulliken Charge on I | -0.1 e | Quantifies the partial charge on the iodine atom. |

Note: The values in this table are hypothetical examples to illustrate the output of DFT calculations and are not based on actual experimental or computational results for 4-Bromo-2-ethyl-6-iodoaniline.

Molecular Dynamics Simulations for Conformational Landscapes

Conformational Analysis: The structure of 4-Bromo-2-ethyl-6-iodoaniline is not static. The ethyl group (-CH2CH3) and the amino group (-NH2) can rotate around their single bonds to the benzene ring. These rotations are subject to steric hindrance from the bulky iodine and bromine atoms at the ortho positions. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations.

The simulation would track key dihedral angles—for instance, the angle describing the rotation of the ethyl group and the angle of the amino group relative to the plane of the benzene ring. By simulating the molecule's movement over nanoseconds, a statistical distribution of these angles can be obtained, revealing the preferred orientations and the energy barriers between different conformations. This information is crucial for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice. The stability of different conformations can be assessed by analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time.

The following table illustrates the kind of data that could be obtained from an MD simulation study on 4-Bromo-2-ethyl-6-iodoaniline.

| Conformational Parameter | Potential Finding | Significance |

| C-C-C-C Dihedral (Ethyl Group) | Preferred angles around ±60° and 180° | Identifies stable staggered conformations of the ethyl group. |

| C-C-N-H Dihedral (Amino Group) | Preferred pyramidal geometry with specific H-N-C-C angles | Reveals the orientation of the amino group relative to the ring, influenced by steric hindrance. |

| Energy Barrier for Ethyl Rotation | ~3-5 kcal/mol | Quantifies the energy required to rotate the ethyl group, indicating its flexibility. |

| Most Stable Conformer | Ethyl group oriented away from the iodine atom | Predicts the dominant three-dimensional structure of the molecule at equilibrium. |

Note: The findings in this table are illustrative examples of the insights that could be gained from MD simulations and are not based on published research for 4-Bromo-2-ethyl-6-iodoaniline.

Conclusions and Future Perspectives

Summary of Key Research Findings and Methodological Advances for 4-Bromo-2-ethyl-6-iodoaniline

Direct experimental data on 4-bromo-2-ethyl-6-iodoaniline is sparse in publicly accessible literature. However, a robust understanding of its probable synthesis and reactivity can be constructed from research on closely related compounds. The synthesis of such a tri-substituted aniline (B41778) would logically proceed through a multi-step pathway, likely starting with 2-ethylaniline (B167055). This would be followed by sequential, regioselective halogenation steps. The amino group is a powerful ortho-, para-director, meaning the bromine would likely be introduced first at the para-position. Subsequent iodination at an ortho-position would require careful selection of reagents and conditions to control the regioselectivity, potentially involving directing group strategies or exploiting subtle electronic and steric effects. rsc.orgchalmers.se

Methodological advances in the synthesis of similar polyhalogenated anilines provide a clear blueprint. For instance, the synthesis of 4-bromo-2-iodoaniline (B187669) has been achieved by the direct iodination of 4-bromoaniline. sigmaaldrich.comscientificlabs.co.uk Furthermore, functional group interconversions, such as the reductive deamination of related compounds like 4-bromo-2-chloro-6-iodoaniline (B12088954), represent another established synthetic tool in this chemical space. acs.org These existing methods form a strong foundation for the future development of a dedicated synthetic route to 4-bromo-2-ethyl-6-iodoaniline.

Table 1: Potential Methodological Approaches for Synthesis

| Methodology | Description | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Sequential Electrophilic Halogenation | Stepwise introduction of halogen atoms onto the aromatic ring, guided by the directing effects of the amine and alkyl groups. | Bromination of 2-ethylaniline followed by regioselective iodination. | beilstein-journals.org |

| Directing Group Strategy | Use of a temporary directing group to control the position of halogenation, which is later removed. rsc.orgcam.ac.uk | Could ensure precise installation of the iodine atom at the C6 position. | rsc.orgcam.ac.uksnnu.edu.cn |

| Halogen Dance Reaction | Base-catalyzed migration of a halogen atom to a different position on the aromatic ring. | Could potentially be used to isomerize a different bromo-iodo-ethylaniline isomer to the desired product. | N/A |

| Reductive Deamination | Removal of an amino group from a more complex precursor. | A di-amino precursor could be synthesized and one amino group selectively removed. acs.org | acs.org |

Identification of Emerging Applications and Untapped Research Avenues

Polyhalogenated anilines are recognized as crucial building blocks in organic synthesis, serving as precursors for a wide array of value-added molecules. beilstein-journals.org Analogues like 4-bromo-2-iodoaniline are utilized in the preparation of biologically active heterocyclic compounds, including quinolone and indole (B1671886) derivatives. sigmaaldrich.comscientificlabs.co.ukacs.org The presence of multiple, electronically distinct halogen atoms makes these compounds ideal platforms for creating complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.

The unique structure of 4-bromo-2-ethyl-6-iodoaniline opens several untapped research avenues. Its utility as a scaffold for novel heterocyclic systems through sequential, site-selective cross-coupling reactions is a primary area for exploration. The distinct electronic environments of the C-Br and C-I bonds could be exploited to build complex, three-dimensional molecules that are otherwise difficult to access.

Further research could delve into the biological activity of derivatives synthesized from this compound. Halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules, and the specific substitution pattern of 4-bromo-2-ethyl-6-iodoaniline could lead to novel therapeutic agents. beilstein-journals.orgacs.org Additionally, its use in materials science, for example, in the synthesis of organic semiconductors or functional polymers where the heavy atoms could influence photophysical properties, remains a completely unexplored but promising field. beilstein-journals.org

Development of Green Chemistry Approaches for Synthesis

The synthesis of polyhalogenated aromatics often involves hazardous reagents and generates significant waste. The principles of green chemistry offer a pathway to more sustainable production methods for compounds like 4-bromo-2-ethyl-6-iodoaniline.

Recent advancements have focused on several key areas. Mechanochemistry, which involves solvent-free reactions conducted by grinding, has been successfully applied to the halogenation of anilines using N-halosuccinimides (NXS). beilstein-journals.org This approach minimizes solvent waste and can lead to shorter reaction times. Another green strategy is the use of safer halogen sources and oxidants, such as sodium halides (e.g., NaBr, NaI) in combination with Oxone®, which is a less hazardous alternative to elemental halogens. researchgate.net

Microwave-assisted synthesis is another powerful tool, often dramatically reducing reaction times and energy consumption. tandfonline.comnih.gov The development of reactions in greener solvents, such as water or bio-derived solvents like polyethylene (B3416737) glycol (PEG), further reduces the environmental footprint of the synthesis. beilstein-journals.orgtandfonline.com Applying these methodologies to the synthesis of 4-bromo-2-ethyl-6-iodoaniline would represent a significant step towards a more sustainable chemical process.

Table 2: Green Chemistry Approaches for Synthesis and Functionalization

| Green Approach | Description | Benefit | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free or liquid-assisted grinding to promote reactions. | Reduces solvent waste, lowers energy consumption. | beilstein-journals.org |

| Alternative Reagents | Using NaX/Oxone® instead of elemental bromine or iodine. | Avoids highly toxic and corrosive reagents. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions rapidly and efficiently. | Drastically reduces reaction times and side reactions. | tandfonline.comnih.gov |

| Green Solvents | Employing water, PEG, or other biodegradable, non-toxic solvents. | Reduces environmental impact and improves process safety. | beilstein-journals.orgtandfonline.com |

| Catalyst-Free Halogenation | Stoichiometry-controlled halogenation without the need for a metal catalyst. | Avoids heavy metal contamination and simplifies purification. | beilstein-journals.org |

Addressing Challenges in Selective Functionalization of Polyhalogenated Systems

A central challenge and opportunity in the chemistry of 4-bromo-2-ethyl-6-iodoaniline is the selective functionalization of its two different carbon-halogen bonds. The C-I and C-Br bonds exhibit distinct reactivities, which can be harnessed to perform sequential chemical transformations. In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, the C-I bond is significantly more reactive than the C-Br bond. ru.nl This reactivity difference allows for the selective coupling of a nucleophile at the iodine-bearing position under mild conditions, leaving the bromine atom intact for a subsequent, different coupling reaction under more forcing conditions.